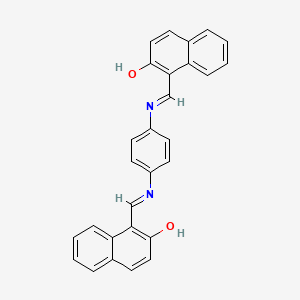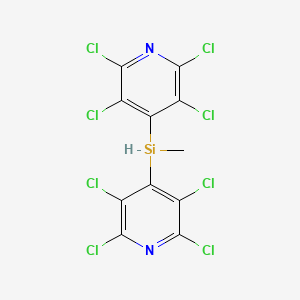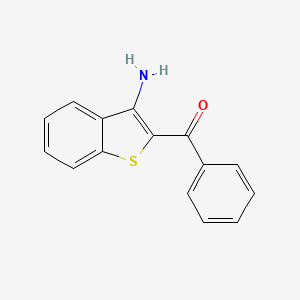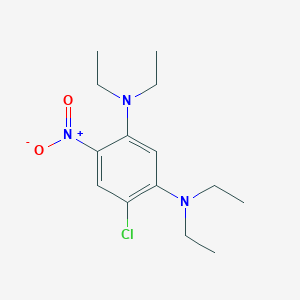
N-(2,2,2-trichloro-1-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-methoxyethyl)benzamide is a chemical compound characterized by the presence of a benzamide group attached to a trichloromethoxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-methoxyethyl)benzamide typically involves the reaction of benzamide with 2,2,2-trichloro-1-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce significant quantities of the compound. The product is then purified using techniques such as crystallization or distillation to ensure its quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-trichloro-1-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trichloromethoxyethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
N-(2,2,2-trichloro-1-methoxyethyl)benzamide has several applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of N-(2,2,2-trichloro-1-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
N-(2,2,2-trichloro-1-methoxyethyl)benzamide can be compared with other similar compounds, such as:
- 2-Methoxy-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide
- N-(2,2,2-trichloro-1-(3-(2-methoxy-5-nitro-phenyl)-thioureido)-ethyl)-benzamide
- 2-Methoxy-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)-benzamide
This compound is unique due to its specific trichloromethoxyethyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10Cl3NO2 |
|---|---|
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
N-(2,2,2-trichloro-1-methoxyethyl)benzamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-16-9(10(11,12)13)14-8(15)7-5-3-2-4-6-7/h2-6,9H,1H3,(H,14,15) |
Clé InChI |
GKWKYEFHXFIYFF-UHFFFAOYSA-N |
SMILES canonique |
COC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




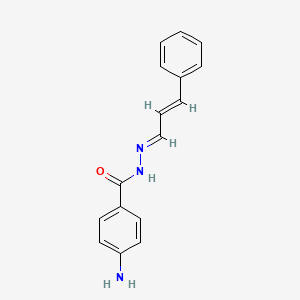
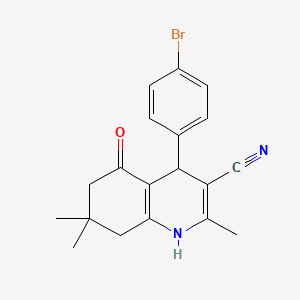
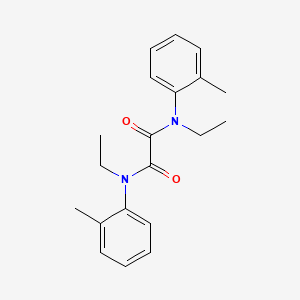
![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)

